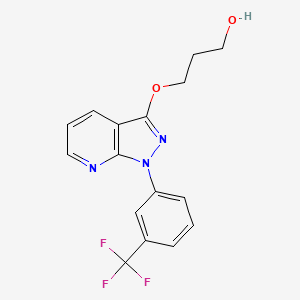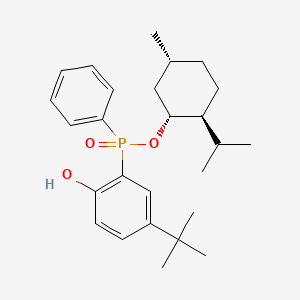![molecular formula C11H10F2N2O2 B15211693 3H-Pyrazol-3-one, 2-[3-(difluoromethoxy)phenyl]-2,4-dihydro-5-methyl- CAS No. 62128-88-5](/img/structure/B15211693.png)
3H-Pyrazol-3-one, 2-[3-(difluoromethoxy)phenyl]-2,4-dihydro-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Difluoromethoxy)phenyl)-3-methyl-1H-pyrazol-5(4H)-one is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazolone core substituted with a difluoromethoxyphenyl group and a methyl group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
The synthesis of 1-(3-(Difluoromethoxy)phenyl)-3-methyl-1H-pyrazol-5(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolone core: This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.
Introduction of the difluoromethoxyphenyl group: This step often involves the use of a halogenated precursor, such as 3-(difluoromethoxy)benzyl chloride, which undergoes nucleophilic substitution with the pyrazolone intermediate.
Methylation: The final step involves the methylation of the pyrazolone core, typically using methyl iodide or a similar methylating agent under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process efficiently.
Analyse Des Réactions Chimiques
1-(3-(Difluoromethoxy)phenyl)-3-methyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under suitable conditions.
Coupling Reactions: The aromatic ring allows for coupling reactions, such as Suzuki or Heck coupling, to introduce various substituents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction outcomes.
Applications De Recherche Scientifique
1-(3-(Difluoromethoxy)phenyl)-3-methyl-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(3-(Difluoromethoxy)phenyl)-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The compound’s antimicrobial activity could be linked to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Comparaison Avec Des Composés Similaires
1-(3-(Difluoromethoxy)phenyl)-3-methyl-1H-pyrazol-5(4H)-one can be compared with other similar compounds, such as:
1-(3-(Trifluoromethoxy)phenyl)-3-methyl-1H-pyrazol-5(4H)-one: This compound features a trifluoromethoxy group instead of a difluoromethoxy group, which may result in different chemical reactivity and biological activity.
1-(3-(Methoxy)phenyl)-3-methyl-1H-pyrazol-5(4H)-one: The absence of fluorine atoms in the methoxy group can significantly alter the compound’s properties, including its lipophilicity and metabolic stability.
1-(3-(Chloromethoxy)phenyl)-3-methyl-1H-pyrazol-5(4H)-one:
The uniqueness of 1-(3-(Difluoromethoxy)phenyl)-3-methyl-1H-pyrazol-5(4H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
62128-88-5 |
|---|---|
Formule moléculaire |
C11H10F2N2O2 |
Poids moléculaire |
240.21 g/mol |
Nom IUPAC |
2-[3-(difluoromethoxy)phenyl]-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H10F2N2O2/c1-7-5-10(16)15(14-7)8-3-2-4-9(6-8)17-11(12)13/h2-4,6,11H,5H2,1H3 |
Clé InChI |
VCGGHBYOQKZRQE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=O)C1)C2=CC(=CC=C2)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-Fluorophenyl)methyl]-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B15211629.png)

![1-(2-Methyl-3a,4,5,8,9,9a-hexahydrocycloocta[b]furan-3-yl)ethanone](/img/structure/B15211641.png)
![2-[5-(Hydroxymethyl)furan-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B15211643.png)


![4-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15211660.png)

![2-[4-(4-Methylbenzene-1-sulfonyl)-1,3-oxazol-5-yl]benzoic acid](/img/structure/B15211668.png)
![1H-Indole-3-carboxaldehyde, 1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B15211674.png)
![1-[4-Iodo-2-methyl-5-(2-nitrophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B15211684.png)
![N-[2-(Butan-2-yl)-6-ethylphenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B15211697.png)
